molecular formula C14H15Cl2NO2 B2915716 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline CAS No. 200932-31-6

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline

Cat. No. B2915716
M. Wt: 300.18
InChI Key: PVOFRFSALKQPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure consists of a quinoline ring system with chloroethyl and dimethoxy substituents. The chlorine atoms provide reactivity, while the methoxy groups contribute to solubility and stability. The precise arrangement of atoms and bond angles can be explored using spectroscopic techniques such as NMR .

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline is a compound that may have various applications in scientific research, primarily in the synthesis of complex molecules and materials. While the specific compound was not directly mentioned in the available literature, research on structurally similar quinoline derivatives provides insight into potential applications and the chemical behavior of such compounds.

For instance, the synthesis and chemical characterization of quinoline derivatives have been widely explored. These compounds, including those with chloro and methoxy substitutions, serve as key intermediates in the synthesis of a diverse range of heterocyclic compounds. The unique structural features of quinoline derivatives allow them to participate in various chemical reactions, leading to products with potential pharmacological activities or material science applications (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).

Antimicrobial Activity

Some quinoline derivatives have been synthesized and tested for their antimicrobial properties. The presence of chloro and methoxy groups on the quinoline nucleus significantly influences the antimicrobial efficacy of these compounds. For example, 2-chloroquinoline containing pyrazoline derivatives have shown potent antimicrobial activity against various bacterial and fungal strains, indicating the potential use of similar compounds in developing new antimicrobial agents (Bawa, Kumar, Drabu, Panda, & Kumar, 2009).

Anticancer and Cytotoxic Activities

Research into quinoline derivatives also extends into the exploration of their anticancer properties. Certain synthesized quinoline compounds have demonstrated cytotoxic activity against cancer cell lines, suggesting a possible role in cancer research and therapy development. The structural modifications, including chloro and methoxy substitutions, play a critical role in determining the biological activities of these compounds, offering a pathway to design and synthesize new anticancer agents with enhanced efficacy (Kaufman, Bracca, Cortés, Etichetti, & Girardini, 2018).

properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO2/c1-8-10(4-5-15)13(16)11-6-9(18-2)7-12(19-3)14(11)17-8/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOFRFSALKQPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=C(C2=N1)OC)OC)Cl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline

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